N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines an indole moiety with a hexahydrocinnolinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromoindole and a suitable hexahydrocinnolinone precursor. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the indole ring.
Coupling Reaction: Formation of the ethyl linkage between the indole and hexahydrocinnolinone units.
Acylation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under certain conditions.
Reduction: The carbonyl group in the hexahydrocinnolinone can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the hexahydrocinnolinone unit may modulate these interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
- N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Uniqueness
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21BrN4O2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H21BrN4O2/c21-16-5-6-18-15(11-16)7-9-24(18)10-8-22-19(26)13-25-20(27)12-14-3-1-2-4-17(14)23-25/h5-7,9,11-12H,1-4,8,10,13H2,(H,22,26) |
InChI Key |
NBRRBXHJEIZESA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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